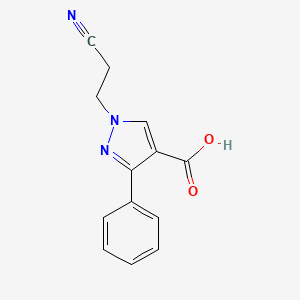

1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1H-pyrazole-4-carboxylic acid compounds typically involves Claisen condensation, cyclization, deamination, and hydrolysis reactions starting from ethyl cyanoacetate and triethyl orthoformate. An improved synthesis method has increased yields of similar compounds from 70% to 97.1%, indicating a highly efficient process for obtaining pyrazole derivatives (Dong, 2011).

Molecular Structure Analysis

Structural analyses of pyrazole compounds reveal diverse coordination modes and complex hydrogen bonding, contributing to their stability and reactivity. For instance, coordination compounds based on pyrazole-3-carboxylic acid exhibit mixed-ligand characteristics, with structures ranging from two-dimensional layers to binuclear clusters (Liu et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various functionalization and cyclization reactions, leading to the formation of ester, amide, and other derivatives through reactions with alcohols, N-nucleophiles, and phenylhydrazine. These reactions are pivotal for generating structural diversity and enhancing the chemical utility of pyrazole compounds (Akçamur et al., 1997).

Physical Properties Analysis

While specific physical properties of 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid are not directly available, pyrazole derivatives generally exhibit interesting photoluminescent behaviors and form stable crystal structures, as indicated by studies on similar compounds. These properties suggest potential for applications in materials science and photoluminescent technologies (Liu et al., 2015).

作用机制

Target of Action

It’s worth noting that similar compounds have been used as electrolyte additives in lithium-ion batteries .

Mode of Action

The compound, 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid, is proposed to improve the electrochemical performance of lithium-ion batteries at high temperatures . Theoretical calculations suggest that the binding energy of this compound and PF5/HF is much higher than that of the solvents in the electrolyte . This interaction could potentially lead to changes in the electrochemical properties of the battery.

Pharmacokinetics

Its impact on the bioavailability of the electrolyte in lithium-ion batteries is evident, as it improves the battery’s performance at high temperatures .

Result of Action

The addition of 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid to the electrolyte of a lithium-ion battery results in improved electrochemical performance. Specifically, the capacity retention of the battery with 1 wt% of this compound is 76.7%, while that of the battery without the additive is 38.1% after 200 cycles at 60 °C .

Action Environment

Environmental factors, such as temperature, significantly influence the action, efficacy, and stability of 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid. The compound is particularly effective at high temperatures, where it improves the performance of lithium-ion batteries .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-7-4-8-16-9-11(13(17)18)12(15-16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZXCLMFFGMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368145 |

Source

|

| Record name | 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

6554-34-3 |

Source

|

| Record name | 1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)

![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)

![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)